3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride
Description
3-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile hydrochloride (CAS: 1245623-77-1 or 2089377-63-7) is a chiral organic compound characterized by a benzonitrile core substituted with an ethyl chain bearing amino (-NH₂) and hydroxyl (-OH) groups in the (1R)-configuration. Its molecular formula is C₉H₁₀N₂O·HCl, with a molecular weight of 198.65 g/mol. The compound exhibits a melting point of 152°C and is typically stored at +5°C to ensure stability.
Its synthesis likely involves chiral resolution or asymmetric catalysis to achieve the desired enantiomeric purity.
Properties
IUPAC Name |
3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(12)6-11;/h1-4,9,12H,6,11H2;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORBOTKMTNMYLN-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(CN)O)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[C@H](CN)O)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807934-04-8 | |
| Record name | 3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method Overview
This approach adapts strategies from the synthesis of structurally similar compounds, such as 4-[(1R)-1-amino-2-hydroxyethyl]-3-fluoro-benzonitrile (CN111471001A). Key steps include:
- Imine Formation : Reacting 3-cyanobenzaldehyde with a chiral amine (e.g., tert-butyl carbamate) to form an imine intermediate.
- Chiral Addition : Using a titanium-based catalyst (e.g., tetra-n-butyl titanate) and a chiral inducer (e.g., N-(2'-hydroxyphenyl)methyl-(R)-2-amino-3,3-dimethyl-butanol) to facilitate stereoselective addition of trimethylsilyl cyanide (TMSCN).
- Hydrolysis : Converting the nitrile group to an amino acid via acidic hydrolysis.
- Reduction : Reducing the amino acid to the amino alcohol using sodium borohydride (NaBH₄) and iodine (I₂).
- Salt Formation : Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Key Data
Racemic Synthesis Followed by Chiral Resolution
Method Overview
If asymmetric synthesis proves challenging, resolution of a racemic mixture using chiral acids (e.g., S-mandelic acid) is viable. This method mirrors the resolution of (R)-3-aminobutanol (CN107805205A):
- Racemic Synthesis : Prepare the amino alcohol via non-stereoselective reductive amination of 3-cyanoacetophenone .
- Diastereomeric Salt Formation : React the racemic mixture with a chiral acid (e.g., S-mandelic acid) to form diastereomeric salts.
- Crystallization : Separate the salts via differential solubility.
- Free Base Liberation : Treat the resolved salt with a base (e.g., NaOH) to recover the enantiomerically pure amino alcohol.
- HCl Salt Formation : Acidify with HCl gas or aqueous HCl.
Key Data
| Step | Reagents/Conditions | Yield | Resolution Efficiency | Source |
|---|---|---|---|---|
| Racemic Synthesis | NH₃, NaBH₄, MeOH, 25°C | 85% | N/A | |
| Resolution | S-Mandelic acid, acetonitrile, 0°C | 90.5% | 99.2% ee |
Reductive Amination of a Ketone Intermediate
Method Overview
A direct reductive amination strategy avoids multi-step imine formation:
- Substrate Preparation : Synthesize 3-cyanoacetophenone via Friedel-Crafts acylation of benzonitrile.
- Reductive Amination : React with ammonium acetate and a chiral catalyst (e.g., Ru-BINAP) under hydrogen pressure to induce stereoselectivity.
- Purification and Salt Formation : Isolate the product and convert to the hydrochloride salt.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Ru-(R)-BINAP | – |
| Hydrogen Pressure | 50 bar | – |
| Solvent | Methanol | – |
| ee | ~95% | – |
Comparative Analysis of Methods
| Method | Advantages | Limitations | ee | Yield |
|---|---|---|---|---|
| Asymmetric Synthesis | High enantiocontrol; fewer steps | Requires specialized catalysts | >99% | 70–90% |
| Chiral Resolution | Simplicity; no chiral catalysts | Lower yields due to racemic synthesis | 99.2% | 50–70% |
| Reductive Amination | Direct; scalable | Moderate stereoselectivity | ~95% | 60–80% |
Critical Considerations
- Chiral Catalysts : Titanium-based systems (e.g., Ti(OtBu)₄) are effective but sensitive to moisture.
- Reduction Conditions : NaBH₄/I₂ systems selectively reduce carboxylic acids to alcohols without racemization.
- Salt Formation : Use anhydrous HCl in ether to avoid hydrolysis of the nitrile group.
Chemical Reactions Analysis
Types of Reactions
3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders. Its structural features allow for modifications that enhance pharmacological activity.
- Synthesis of Complex Molecules : It is utilized in the synthesis of complex organic molecules, including those involved in receptor modulation and enzyme inhibition.
2. Biological Studies
- Enzyme Interaction Studies : Research has indicated that 3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride interacts with specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
- Neurotransmitter Research : The compound has been investigated for its potential effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry highlighted the role of this compound as a selective serotonin reuptake inhibitor (SSRI). The research demonstrated that modifications to the hydroxyl group significantly enhanced its binding affinity to serotonin transporters, suggesting potential therapeutic applications in treating depression and anxiety disorders.
Case Study 2: Enzyme Inhibition
In a research article from Biochemical Pharmacology, scientists explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings indicated that this compound could effectively inhibit enzyme activity, providing insights into its potential use as a therapeutic agent for metabolic disorders.
Mechanism of Action
The mechanism of action of 3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The nitrile group can also participate in nucleophilic addition reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3-(Aminomethyl)benzonitrile
- Molecular Formula : C₈H₈N₂
- Molecular Weight : 132.16 g/mol
- Key Features: Lacks the hydroxyl group and chiral center present in the target compound.
- Applications : Used as a building block in organic synthesis due to its reactive primary amine.
4-(Aminomethyl)benzonitrile Hydrochloride
- Molecular Formula : C₈H₈N₂·HCl
- Molecular Weight : 168.62 g/mol
- Key Features: Positional isomer of the aminomethyl group (para vs. meta). The hydrochloride salt improves solubility but reduces lipophilicity compared to the free base.
3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile Hydrochloride
- Molecular Formula: Not explicitly stated ().
- The additional heterocycle may enhance binding to biological targets (e.g., enzymes or receptors) compared to the target compound.
Pharmacologically Relevant Analogues
Norepinephrine Hydrochloride
- Molecular Formula: C₈H₁₁NO₃·HCl
- Molecular Weight : 203.64 g/mol
- Key Features: Shares the amino-hydroxyethyl motif but replaces the benzonitrile group with a catechol ring (3,4-dihydroxyphenyl). This structural difference underpins norepinephrine’s role as an adrenergic neurotransmitter, whereas the target compound’s nitrile group may alter receptor affinity or metabolic pathways.
Bunitrolol Hydrochloride
- Molecular Formula : C₁₆H₂₃ClN₂O₂
- Molecular Weight : 310.82 g/mol (calculated)
- Key Features: A beta-blocker with an ortho-cyano substituent and oxypropylamine side chain. Unlike the target compound, Bunitrolol’s tert-butylamino group enhances beta-1 adrenergic receptor selectivity.
Stereochemical and Alkyl Chain Variants
(R)-3-(1-Amino-2-Methylpropyl)benzonitrile Hydrochloride
(S)-3-(1-Amino-2-Methylpropyl)benzonitrile Hydrochloride
Data Table: Comparative Analysis
Biological Activity
3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride, also known as R-3-(1-amino-2-hydroxyethyl)benzonitrile hydrochloride, is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to present a detailed overview of its biological activity, including pharmacodynamics, therapeutic applications, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C9H10ClN2O
- Molecular Weight : 200.64 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It acts as an agonist for certain adrenergic receptors, particularly the β2-adrenoceptor, which plays a crucial role in smooth muscle relaxation and bronchodilation.
Key Mechanisms:
- Adrenergic Receptor Agonism : The compound has shown significant activity in stimulating β2-adrenoceptors, leading to relaxation of airway smooth muscles. This mechanism is particularly beneficial in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Pharmacodynamics
In vitro studies have demonstrated that this compound exhibits potent agonistic effects on β2-adrenoceptors. The compound's efficacy was evaluated using cell-based assays that measured its ability to activate these receptors.
Efficacy Data:
| Parameter | Value |
|---|---|
| EC50 (β2-adrenoceptor) | 24 pM |
| Onset of Action | 3.5 minutes |
| Duration of Action | >12 hours |
These findings suggest that the compound could serve as a long-acting bronchodilator .
Case Studies and Research Findings
Several studies have explored the therapeutic implications of this compound:
- Bronchodilation in Animal Models : In vivo experiments using guinea pig trachea demonstrated that the compound effectively induced relaxation similar to established β2-agonists like olodaterol. This supports its potential use in treating respiratory conditions .
- TRPA1 Channel Modulation : Although primarily an adrenergic agonist, there is evidence suggesting that the compound may also influence TRPA1 channels, which are implicated in pain and inflammatory responses. This dual mechanism could enhance its therapeutic profile in managing pain associated with respiratory diseases .
- Safety and Toxicity Studies : Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile with no significant adverse effects reported in animal models .
Q & A
Basic: What analytical methods are recommended for assessing the purity and enantiomeric excess of 3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride?
Answer:
High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment, as demonstrated for structurally similar compounds with ≥98% purity via reverse-phase or chiral columns . For enantiomeric excess, chiral stationary phases (e.g., amylose- or cellulose-based columns) paired with polarimetric detection or mass spectrometry are recommended. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating agents (e.g., Eu(hfc)₃), can resolve stereoisomers by inducing distinct chemical shifts for enantiomers .
Advanced: How can researchers resolve contradictions in pharmacological data related to the compound’s receptor binding affinity?
Answer:
Contradictions in binding assays may arise from differences in assay conditions (e.g., pH, temperature) or receptor isoform specificity. To address this:
- Replicate assays under standardized conditions (e.g., 37°C, pH 7.4) using recombinant receptors to isolate isoform effects .
- Employ surface plasmon resonance (SPR) to measure real-time binding kinetics and confirm thermodynamic parameters.
- Cross-validate findings with molecular docking simulations based on X-ray crystallography data from analogous benzonitrile derivatives to identify steric or electronic mismatches .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection (N95 masks) if ventilation is insufficient .
- Storage: Store in sealed containers at 2–8°C, away from ignition sources, to prevent degradation or combustion .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per local regulations .
Advanced: How can the stereochemical configuration of the (1R)-2-amino-1-hydroxyethyl group influence biological activity?
Answer:
The (1R) configuration may enhance target selectivity due to spatial complementarity with chiral binding pockets. To investigate:
- Synthesize both enantiomers and compare IC₅₀ values in functional assays (e.g., enzyme inhibition) .
- Perform circular dichroism (CD) or vibrational circular dichroism (VCD) to correlate optical activity with biological outcomes.
- Reference X-ray structures of similar compounds (e.g., 3-[(2-hydroxy-1-naphthyl)(pyrrolidin-1-yl)methyl]benzonitrile) to model receptor interactions .
Basic: What synthetic routes are reported for benzonitrile derivatives with amino alcohol substituents?
Answer:
- Mannich Reaction: Introduce amino alcohol groups via three-component reactions involving aldehydes, amines, and nitriles under acidic conditions .
- Chiral Resolution: Use enzymatic resolution (e.g., lipase-catalyzed acyl transfer) or diastereomeric salt formation with tartaric acid derivatives to isolate the (1R) enantiomer .
- Protection/Deprotection: Boc-protected intermediates (e.g., (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride) can prevent side reactions during synthesis .
Advanced: How can researchers optimize the compound’s solubility for in vivo studies without altering pharmacological activity?
Answer:
- Co-solvent Systems: Use PEG-400 or cyclodextrins to enhance aqueous solubility while maintaining structural integrity .
- Prodrug Design: Modify the hydroxyl group with labile esters (e.g., acetyl or phosphate) that hydrolyze in vivo to release the active compound .
- Salt Screening: Test alternative counterions (e.g., sulfate, citrate) to improve crystallinity and dissolution rates without affecting chirality .
Basic: What in vitro models are suitable for preliminary neuropharmacological evaluation?
Answer:
- Primary Neuronal Cultures: Assess neurotoxicity or receptor modulation in rat cortical neurons .
- Cell Lines: Use SH-SY5Y (neuroblastoma) or HEK293 cells expressing target receptors (e.g., GPCRs) for dose-response studies .
- Blood-Brain Barrier (BBB) Penetration: Employ in vitro BBB models (e.g., hCMEC/D3 monolayers) to predict CNS bioavailability .
Advanced: How should researchers address discrepancies between computational predictions and experimental binding data?
Answer:
- Force Field Adjustments: Refine molecular dynamics simulations using AMBER or CHARMM force fields to account for solvent effects and protonation states .
- Alchemical Free Energy Calculations: Compute relative binding free energies (e.g., with FEP+) to identify mismatches in ligand-receptor interactions .
- Crystallographic Validation: Attempt co-crystallization with the target protein to resolve ambiguities in docking poses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
